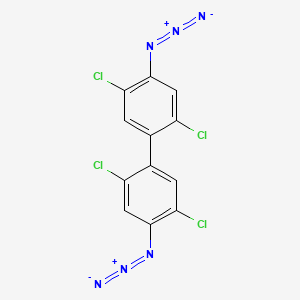![molecular formula C12H20O2S B14271001 Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate CAS No. 139774-64-4](/img/structure/B14271001.png)
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a prop-2-enoate backbone, with a cyclohexylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Cyclohexylsulfanylacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction conditions typically include elevated temperatures and the removal of water to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfanyl groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Substituted esters, thioethers
Applications De Recherche Scientifique
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate can be compared with other esters and thioethers:
Ethyl 2-[(phenylsulfanyl)methyl]prop-2-enoate: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
139774-64-4 |
|---|---|
Formule moléculaire |
C12H20O2S |
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
ethyl 2-(cyclohexylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C12H20O2S/c1-3-14-12(13)10(2)9-15-11-7-5-4-6-8-11/h11H,2-9H2,1H3 |
Clé InChI |
QWQZFCAVEDGCDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)CSC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





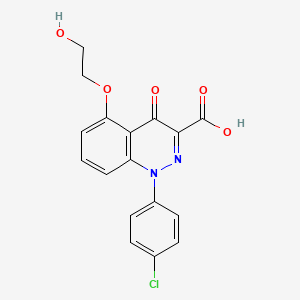
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
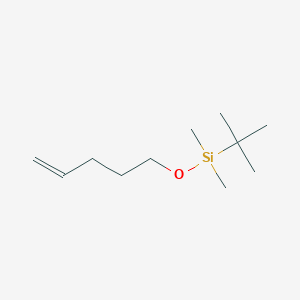
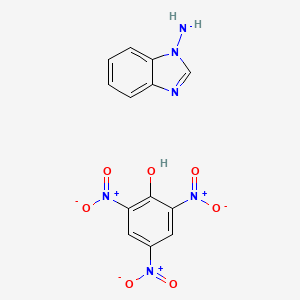
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)
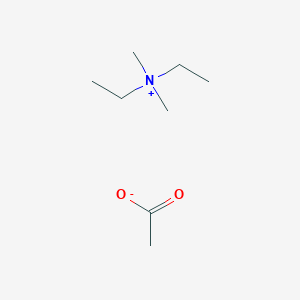

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)
